![molecular formula C11H25BClNO2 B3246680 3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride CAS No. 179538-58-0](/img/structure/B3246680.png)
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
Overview
Description
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is a chemical compound with the CAS Number: 179538-58-0. It has a molecular weight of 249.59 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H24BNO2.ClH/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12;/h8-9H,7,13H2,1-6H3;1H . This code represents the molecular structure of the compound.Scientific Research Applications
- Example : It serves as an intermediate in the synthesis of bortezomib , a proteasome inhibitor used in cancer treatment .
Boronic Acid Derivatives in Medicinal Chemistry
Anticancer Agents
Safety and Hazards
This compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These codes represent specific hazards related to skin irritation, eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
properties
IUPAC Name |
3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12;/h8-9H,7,13H2,1-6H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICRSVFBDCOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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